Cas no 14371-97-2 (Cyclopropanecarboxamide,N-methyl-N-phenyl-)
14371-97-2 structure
Product Name:Cyclopropanecarboxamide,N-methyl-N-phenyl-
CAS No:14371-97-2
MF:C11H13NO
MW:175.227022886276
CID:232017
PubChem ID:277917
Update Time:2025-04-19
Cyclopropanecarboxamide,N-methyl-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxamide,N-methyl-N-phenyl-
- AGN-PC-00L854
- Benzenesulfonamide, 4-hydrazino-N-methyl-N-phenyl-
- CTK3B3879
- N-Methyl-N-phenyl-4-sulfonamidophenylhydrazin
- N-methyl-N-phenylcyclopropanecarboxamide
- NSC-126984
- SCHEMBL1522068
- SMR001797512
- Z31506369
- MLS002919913
- AKOS008930842
- NSC126984
- DTXSID70932001
- CHEMBL2143896
- 14371-97-2
-
- Inchi: 1S/C11H13NO/c1-12(11(13)9-7-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
- InChI Key: CUEFNAZQFDTROB-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 175.09979
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
- LogP: 2.05940
Cyclopropanecarboxamide,N-methyl-N-phenyl- Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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